molecular formula C20H24FN3O B5229215 N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide

N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide

Cat. No. B5229215
M. Wt: 341.4 g/mol
InChI Key: AKHAJHLPTBESAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, also known as Flibanserin, is a drug that has been recently approved by the FDA for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.

Mechanism of Action

N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide works by targeting the serotonin receptors in the brain. Specifically, it binds to the 5-HT1A receptor and blocks the 5-HT2A receptor. This results in an increase in the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in sexual desire and arousal. N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide also decreases the levels of serotonin in the brain, which is a neurotransmitter that is associated with sexual inhibition.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been shown to have several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in sexual desire and arousal. N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide also decreases the levels of serotonin in the brain, which is a neurotransmitter that is associated with sexual inhibition. Additionally, N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been shown to increase the levels of oxytocin, which is a hormone that is associated with social bonding and sexual pleasure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide in lab experiments is its specificity for the 5-HT1A and 5-HT2A receptors. This allows for precise targeting of these receptors and minimizes the potential for off-target effects. However, N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has a relatively low affinity for these receptors, which can make it difficult to achieve the desired effects in lab experiments. Additionally, N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has a short half-life, which can make it difficult to maintain consistent levels of the drug in the body.

Future Directions

There are several future directions for the study of N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide. One area of research is the development of more potent and selective compounds that target the serotonin receptors. Another area of research is the investigation of the long-term effects of N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide on sexual function and overall health. Additionally, there is a need for more research on the use of N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide in men and postmenopausal women. Finally, there is a need for more research on the potential use of N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide in the treatment of other conditions such as depression, anxiety, and sleep disorders.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide is a drug that has been recently approved by the FDA for the treatment of HSDD in premenopausal women. It works by increasing the levels of dopamine and norepinephrine in the brain and decreasing the levels of serotonin. N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has several advantages and limitations for lab experiments, and there are several future directions for the study of this drug. Overall, N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has the potential to be a valuable tool in the treatment of sexual dysfunction and other conditions.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide involves a multi-step process that starts with the reaction of 2,5-dimethylphenylamine and 2-fluorobenzaldehyde to form the intermediate 2-(2,5-dimethylphenyl)-2-(2-fluorophenyl)ethanol. This intermediate is then reacted with piperazine to form the final product, N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide. The synthesis of N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has been extensively studied for its potential use in the treatment of HSDD in premenopausal women. HSDD is a common sexual dysfunction that affects approximately 10% of women. N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in sexual desire and arousal. N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide has also been studied for its potential use in the treatment of other conditions such as depression, anxiety, and sleep disorders.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-15-7-8-16(2)18(13-15)22-20(25)14-23-9-11-24(12-10-23)19-6-4-3-5-17(19)21/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHAJHLPTBESAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

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